REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[C:12]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)#[N:13].[N:23]1C=CC=CC=1>>[C:12]([C:14]1[CH:22]=[CH:21][C:17]([C:18]([NH:23][C:3]2[CH:4]=[C:5]([CH:10]=[CH:11][CH:2]=2)[C:6]([O:8][CH3:9])=[O:7])=[O:19])=[CH:16][CH:15]=1)#[N:13]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 3 hrs aminomethyl resin (Polymers Laboratories PL-AMS, 1.96 mmol/g, 720 mg) was added
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
After rinsing
|
Type
|
FILTRATION
|
Details
|
the resin and filtration, water (25 mL)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuo at 60° C. for 5 hrs
|
Duration
|
5 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C(=O)NC=2C=C(C(=O)OC)C=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 774 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |